molecular formula C19H26O3 B14785779 (3aS,3bR,9aS,9bS,11aS)-9a-(hydroxymethyl)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione

(3aS,3bR,9aS,9bS,11aS)-9a-(hydroxymethyl)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione

Cat. No.: B14785779
M. Wt: 302.4 g/mol
InChI Key: XGUHPTGEXRHMQQ-CXOXHQNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

19-Hydroxyandrost-4-ene-3,17-dione is an organic compound with the molecular formula C19H26O3. It is a hydroxylated derivative of androst-4-ene-3,17-dione and belongs to the class of steroids. This compound is significant in the field of biochemistry and pharmacology due to its role as an intermediate in the synthesis of various steroid hormones and drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

19-Hydroxyandrost-4-ene-3,17-dione can be synthesized through the microbial transformation of phytosterols. The process involves the use of specific microorganisms such as Mycobacterium fortuitum, which can hydroxylate androst-4-ene-3,17-dione at the C19 position . The reaction conditions typically include the use of mineral acids in organic solvents to achieve dehydration and isomerization .

Industrial Production Methods

Industrial production of 19-Hydroxyandrost-4-ene-3,17-dione often involves the bioconversion of phytosterols using genetically modified strains of microorganisms. These strains are engineered to enhance the yield and purity of the desired product by blocking specific metabolic pathways that lead to by-product formation .

Chemical Reactions Analysis

Types of Reactions

19-Hydroxyandrost-4-ene-3,17-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include mineral acids, organic solvents, and specific enzymes produced by microorganisms. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include androst-4-ene-3,17-dione, 19-hydroxyandrost-4-ene-3,17-diol, and various substituted derivatives of the parent compound .

Scientific Research Applications

19-Hydroxyandrost-4-ene-3,17-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 19-Hydroxyandrost-4-ene-3,17-dione involves its interaction with specific enzymes and receptors in the body. It acts as a precursor for the synthesis of other steroid hormones, which then exert their effects through binding to steroid receptors and modulating gene expression. The molecular targets and pathways involved include the androgen receptor and the glucocorticoid receptor pathways .

Comparison with Similar Compounds

Similar Compounds

  • Androst-4-ene-3,17-dione
  • Androsta-1,4-diene-3,17-dione
  • 9α-Hydroxyandrost-4-ene-3,17-dione

Uniqueness

19-Hydroxyandrost-4-ene-3,17-dione is unique due to the presence of a hydroxyl group at the C19 position, which imparts distinct chemical and biological properties. This hydroxylation enhances its reactivity and its role as an intermediate in the synthesis of more complex steroid compounds .

Properties

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

(10S,13S)-10-(hydroxymethyl)-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C19H26O3/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10,14-16,20H,2-9,11H2,1H3/t14?,15?,16?,18-,19+/m0/s1

InChI Key

XGUHPTGEXRHMQQ-CXOXHQNKSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CCC2=O)CCC4=CC(=O)CC[C@]34CO

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.